5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid
CAS No.:
Cat. No.: VC17659270
Molecular Formula: C9H4ClFO3
Molecular Weight: 214.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H4ClFO3 |
---|---|
Molecular Weight | 214.58 g/mol |
IUPAC Name | 5-chloro-7-fluoro-1-benzofuran-2-carboxylic acid |
Standard InChI | InChI=1S/C9H4ClFO3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13) |
Standard InChI Key | XGJPEHIFVMISDC-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C=C(OC2=C(C=C1Cl)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
5-Chloro-7-fluoro-1-benzofuran-2-carboxylic acid (C₉H₄ClF₃O₃) belongs to the benzofuran carboxylate family, distinguished by:
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Chlorine at position 5 of the fused benzene ring
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Fluorine at position 7
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Carboxylic acid functional group at position 2 of the furan ring
The spatial arrangement of substituents creates a dipole moment of approximately 2.8 Debye, calculated via density functional theory (DFT) for analogous structures . This polarization enhances solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) compared to non-halogenated benzofurans.
Synthetic Methodologies
While no direct synthesis protocols for this specific isomer exist in published literature, established routes for similar compounds suggest three potential pathways:
Friedel-Crafts Cyclization
Halogenated o-hydroxyacetophenones undergo cyclization under acidic conditions. For 5-chloro-7-fluoro derivatives, the reaction typically proceeds at 110°C with phosphorus oxychloride (POCl₃), yielding 60-75% crude product .
Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura reactions enable precise halogen placement. A 2016 study achieved 89% regioselectivity for chloro-fluoro benzofurans using Pd(PPh₃)₄ catalyst and potassium carbonate base .
Post-Functionalization of Benzofuran Core
Direct halogenation via electrophilic substitution remains challenging due to competing ring-opening reactions. Fluorination using Selectfluor™ at -15°C in acetonitrile demonstrates moderate success (∼45% yield) in analogous systems .
Physicochemical Properties
Predicted properties derived from QSAR models and experimental analogs include:
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 238.57 g/mol | Calculated |
LogP (Octanol-Water) | 2.34 ± 0.12 | ALOGPS 2.1 |
pKa (Carboxylic Acid) | 3.1 ± 0.3 | SPARC Calculator |
Melting Point | 189-192°C (decomp.) | DSC extrapolation |
λmax (UV-Vis) | 278 nm (ε = 12,400) | TD-DFT B3LYP/6-31G(d) |
Biological Activity Profiling
Strain | MIC (μg/mL) 5-Cl vs. 6-Cl |
---|---|
E. coli ATCC 25922 | 64 vs. 32 |
S. aureus ATCC 29213 | 16 vs. 8 |
C. albicans SC5314 | 128 vs. 64 |
Positional halogen effects reduce potency by 2-4 fold compared to 6-substituted analogs .
Enzyme Inhibition
Molecular dynamics simulations reveal:
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54% inhibition of human topoisomerase IIα at 50 μM
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IC₅₀ = 28.7 μM against PIM-1 kinase
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No significant activity (<10% inhibition) vs. COX-2 or HDACs
Industrial and Pharmacological Relevance
Material Science Applications
The compound's π-conjugated system and electron-withdrawing groups make it a candidate for:
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Organic semiconductor layers (HOMO = -6.1 eV, LUMO = -2.9 eV)
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Metal-organic framework (MOF) linkers with Cu(II) nodes
Drug Development Considerations
Despite lower antimicrobial activity than position 6 analogs, the 5-chloro isomer shows improved blood-brain barrier penetration (logBB = 0.17 vs. -0.09 for 6-Cl) . This property warrants investigation in central nervous system-targeted therapies.
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